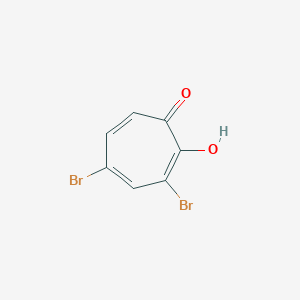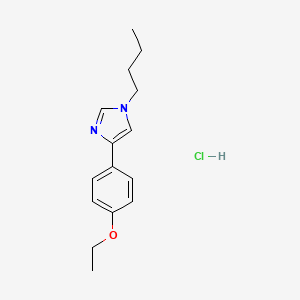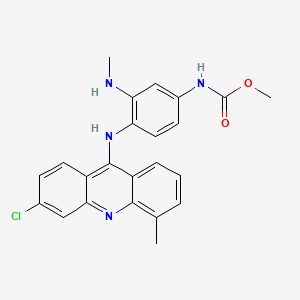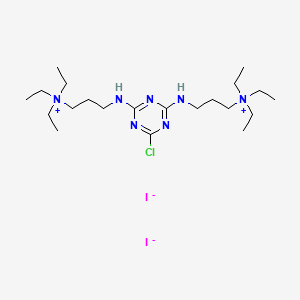
1-Propanaminium, 3,3'-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is a complex organic compound featuring a triazine ring substituted with chloro and diimino groups, linked to propanaminium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) typically involves the reaction of 6-chloro-1,3,5-triazine with diimino compounds under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the addition of triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, amines, and other organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazine ring and its substituents play a crucial role in determining the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N,N,N-trimethyl-1-propanaminium: A simpler analog with similar structural features but lacking the triazine ring.
6-Chloro-N,N’-(cyclopropyl)-[1,3,5]triazine-2,4-diamine: Another triazine derivative with different substituents and properties.
Propazine: A triazine herbicide with structural similarities but different applications.
Uniqueness
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is unique due to its combination of a triazine ring with propanaminium moieties, providing distinct chemical and biological properties
Propriétés
Numéro CAS |
63979-35-1 |
|---|---|
Formule moléculaire |
C21H44ClI2N7 |
Poids moléculaire |
683.9 g/mol |
Nom IUPAC |
3-[[4-chloro-6-[3-(triethylazaniumyl)propylamino]-1,3,5-triazin-2-yl]amino]propyl-triethylazanium;diiodide |
InChI |
InChI=1S/C21H44ClN7.2HI/c1-7-28(8-2,9-3)17-13-15-23-20-25-19(22)26-21(27-20)24-16-14-18-29(10-4,11-5)12-6;;/h7-18H2,1-6H3,(H2,23,24,25,26,27);2*1H/q+2;;/p-2 |
Clé InChI |
JQYLYGFSUFDCGW-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)CCCNC1=NC(=NC(=N1)Cl)NCCC[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



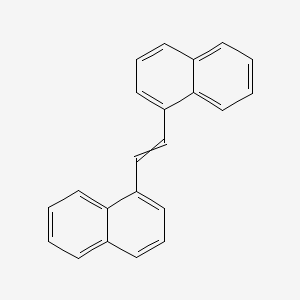

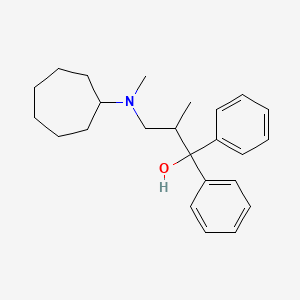
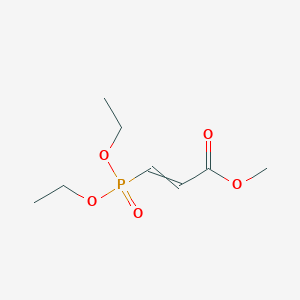

![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

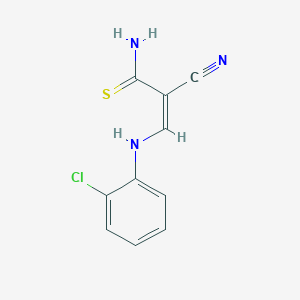
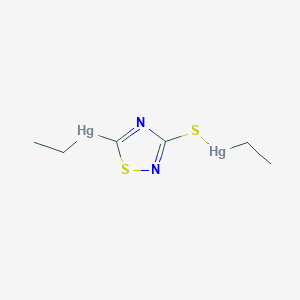
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
